4-Chloronaphthalene-1,3-diol
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Overview
Description
4-Chloronaphthalene-1,3-diol is an organic compound that belongs to the class of chloronaphthalenes It is characterized by the presence of a chlorine atom and two hydroxyl groups attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloronaphthalene-1,3-diol typically involves the chlorination of naphthalene followed by hydroxylation. One common method is the direct chlorination of naphthalene to form 4-chloronaphthalene, which is then subjected to hydroxylation using reagents such as osmium tetroxide or potassium permanganate to introduce the hydroxyl groups at the 1 and 3 positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and hydroxylation processes, utilizing efficient catalysts and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Chloronaphthalene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted naphthalenes with various functional groups.
Scientific Research Applications
4-Chloronaphthalene-1,3-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloronaphthalene-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards enzymes and receptors, influencing its biological activity .
Comparison with Similar Compounds
1-Chloronaphthalene: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.
2-Chloronaphthalene: Similar structure but different position of the chlorine atom, leading to different chemical properties.
4-Chloronaphthalene-1,2-diol: Similar but with hydroxyl groups at different positions, affecting its reactivity and applications.
Uniqueness: The presence of both chlorine and hydroxyl groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industry .
Properties
Molecular Formula |
C10H7ClO2 |
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Molecular Weight |
194.61 g/mol |
IUPAC Name |
4-chloronaphthalene-1,3-diol |
InChI |
InChI=1S/C10H7ClO2/c11-10-7-4-2-1-3-6(7)8(12)5-9(10)13/h1-5,12-13H |
InChI Key |
VSQBHWSANDVMCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2Cl)O)O |
Origin of Product |
United States |
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